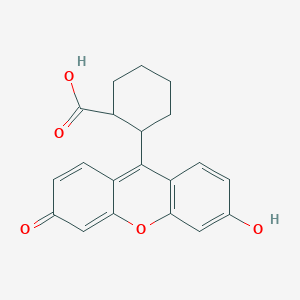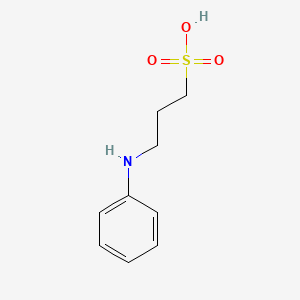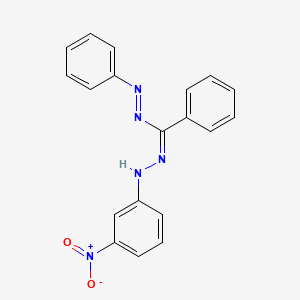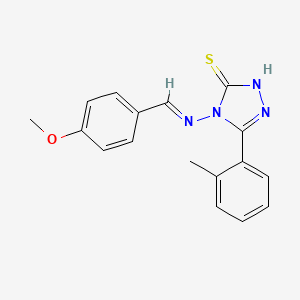![molecular formula C18H17N3O B11968786 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol CAS No. 25023-32-9](/img/structure/B11968786.png)
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is an azo compound characterized by its vivid color and extensive use in dyeing processes. Azo compounds are known for their bright colors, which range from yellow to red, and are widely used in textile, cosmetic, and food industries. This compound, in particular, is notable for its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-naphthol in an alkaline medium to yield the final azo compound.
Industrial Production Methods: In industrial settings, the synthesis is scaled up by maintaining strict control over reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The process involves continuous stirring and precise addition of reagents to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(dimethylamino)aniline and 2-naphthol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions and pH indicators.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These radicals can interact with various molecular targets, including DNA and proteins, causing alterations in their structure and function. The compound’s ability to absorb light also makes it useful in applications requiring photochemical reactions.
Comparación Con Compuestos Similares
Methyl Orange: Another azo dye used as a pH indicator.
Methyl Red: Used in microbiology for the methyl red test.
Orange II: Commonly used in textile dyeing.
Uniqueness: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is unique due to its specific structural features, which confer distinct color properties and stability. Its dimethylamino group enhances its solubility and interaction with various substrates, making it particularly valuable in applications requiring strong and stable coloration.
Propiedades
Número CAS |
25023-32-9 |
|---|---|
Fórmula molecular |
C18H17N3O |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-[[4-(dimethylamino)phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17N3O/c1-21(2)15-10-8-14(9-11-15)19-20-18-16-6-4-3-5-13(16)7-12-17(18)22/h3-12,22H,1-2H3 |
Clave InChI |
KSGXGIDRHWKRFO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968710.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)




![Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968759.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11968765.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968766.png)
![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
![(5Z)-3-ethyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968788.png)

